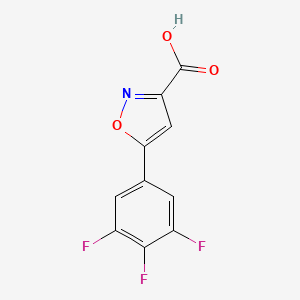

5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid

Description

5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted at position 5 with a 3,4,5-trifluorophenyl group and a carboxylic acid moiety at position 2. Its molecular formula is C₁₀H₅F₃NO₃, with a calculated molecular weight of 263.15 g/mol. This compound is of significant interest in medicinal chemistry due to the trifluorophenyl group’s electron-withdrawing and lipophilic properties, which enhance metabolic stability and membrane permeability. Derivatives of this scaffold, such as amides, have demonstrated high potency as kinase inhibitors (e.g., GSK-3β), as seen in the synthesis of OCM-24 .

Properties

Molecular Formula |

C10H4F3NO3 |

|---|---|

Molecular Weight |

243.14 g/mol |

IUPAC Name |

5-(3,4,5-trifluorophenyl)-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C10H4F3NO3/c11-5-1-4(2-6(12)9(5)13)8-3-7(10(15)16)14-17-8/h1-3H,(H,15,16) |

InChI Key |

ODJRHZJKFHNCMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C2=CC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 3,4,5-trifluorobenzonitrile oxide with propargyl alcohol under basic conditions to form the isoxazole ring . The reaction is often catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

Oxidation: Formation of isoxazole oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluorophenyl group can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The isoxazole ring can interact with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic activities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid with analogs:

Key Observations :

- Trifluorophenyl vs. Trimethoxyphenyl : The trifluorophenyl group (electron-withdrawing) enhances lipophilicity and metabolic stability compared to trimethoxyphenyl (electron-donating), which improves aqueous solubility but reduces membrane permeability .

- Trifluorophenyl vs. Nitrophenyl : The nitro group in 5-(4-nitrophenyl)isoxazole-3-carboxylic acid increases reactivity (e.g., susceptibility to reduction) but may reduce in vivo stability compared to the inert fluorine atoms .

Biological Activity

5-(3,4,5-Trifluorophenyl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

- Molecular Formula : C10H5F3N2O2

- Molecular Weight : 232.15 g/mol

- CAS Number : 1017513-51-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound.

Case Study: Antiproliferative Effects

In a study investigating various isoxazole derivatives, compounds were tested against multiple cancer cell lines such as HepG2 (liver), MCF7 (breast), and HCT116 (colon) using the sulforhodamine B (SRB) assay. The results indicated that several derivatives exhibited significant antiproliferative activity with IC50 values below 10 µM, suggesting their potential as anticancer agents .

| Compound | HepG2 IC50 (µM) | MCF7 IC50 (µM) | HCT116 IC50 (µM) |

|---|---|---|---|

| 5a | 4.7 | 3.8 | 8.5 |

| DOXO | 0.22 | 0.14 | 0.23 |

| 5-FU | 21.0 | 14.1 | 18.4 |

This table summarizes the IC50 values of selected compounds against various cancer cell lines, demonstrating that some derivatives are significantly more potent than standard chemotherapeutics like doxorubicin and 5-fluorouracil .

The mechanism by which these compounds exert their anticancer effects includes cell cycle arrest and apoptosis induction. For instance, specific isoxazole derivatives were found to cause arrest in the G0/G1 phase of the cell cycle and decrease levels of cyclin-dependent kinase 4 (CDK4), a key regulator of cell cycle progression .

Antimicrobial Activity

Beyond anticancer properties, isoxazole derivatives have been explored for their antimicrobial activity. Research indicates that certain compounds can act as competitive inhibitors against enzymes involved in bacterial metabolism, which may enhance their efficacy in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of isoxazole derivatives can be influenced by structural modifications. Studies have shown that introducing trifluoromethyl groups at specific positions on the phenyl ring enhances potency against various targets, including bacterial enzymes and cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.